4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
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Overview
Description
4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-7-hydroxy-2H-chromen-2-one with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenylethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-methyl-7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound.
7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: A structurally similar compound with different substituents.
3-isobutyl-4-methyl-2H-chromen-2-one: Another derivative with variations in the substituent groups.
Uniqueness
4-methyl-3-(2-methylpropyl)-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22O4 |
---|---|
Molecular Weight |
350.4g/mol |
IUPAC Name |
4-methyl-3-(2-methylpropyl)-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-14(2)11-19-15(3)18-10-9-17(12-21(18)26-22(19)24)25-13-20(23)16-7-5-4-6-8-16/h4-10,12,14H,11,13H2,1-3H3 |
InChI Key |
YBXWXOWUCSRQQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3)CC(C)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=CC=C3)CC(C)C |
Origin of Product |
United States |
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